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Compound of Interest

Compound Name: (2-Chloropropoxy)benzene

Cat. No.: B1582726 Get Quote

This technical guide provides an in-depth analysis of the spectral data for (2-
Chloropropoxy)benzene, a key intermediate in various chemical syntheses. A comprehensive

understanding of its spectroscopic signature is paramount for researchers, scientists, and

professionals in drug development to ensure compound identity, purity, and to elucidate its

structural characteristics. This document will delve into the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but a

detailed interpretation grounded in the principles of chemical structure and reactivity.

Molecular Structure and Spectroscopic Overview
(2-Chloropropoxy)benzene possesses a unique combination of an aromatic ring, an ether

linkage, and an alkyl halide. This amalgamation of functional groups gives rise to a distinct and

interpretable set of signals in various spectroscopic techniques. The strategic placement of the

chlorine atom on the second carbon of the propoxy chain introduces chirality, a factor that can

be critical in pharmaceutical applications.

Below is a diagram illustrating the molecular structure and the numbering convention used for

the subsequent spectral analysis.
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Caption: ¹H NMR logical relationships in (2-Chloropropoxy)benzene.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment

158.0 Ar-C (C-O)

129.5 Ar-C (meta)

121.2 Ar-C (para)

114.7 Ar-C (ortho)

70.0 CH₂-O

55.0 CH-Cl

21.0 CH₃

Interpretation of the ¹³C NMR Spectrum:

Aromatic Carbons: The carbon attached to the ether oxygen (C-O) is the most deshielded

aromatic carbon, appearing around δ 158.0 ppm. The other aromatic carbons appear in the

expected region of δ 114-130 ppm.
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Propoxy Chain Carbons:

The carbon of the methylene group adjacent to the oxygen (CH₂-O) resonates at

approximately δ 70.0 ppm.

The carbon bearing the chlorine atom (CH-Cl) is found at around δ 55.0 ppm.

The methyl carbon (CH₃) is the most shielded carbon, appearing at approximately δ 21.0

ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of their bonds.

Experimental Protocol: IR Data Acquisition
The IR spectrum of (2-Chloropropoxy)benzene is typically obtained using a Fourier Transform

Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared between two salt

plates (e.g., NaCl or KBr). The spectrum is recorded over the mid-infrared range (typically

4000-400 cm⁻¹).

IR Spectral Data and Interpretation
The IR spectrum of (2-Chloropropoxy)benzene shows characteristic absorption bands for the

aromatic ring, the ether linkage, and the C-Cl bond. [1]

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2980 - 2850 Medium Aliphatic C-H Stretch

1600, 1490 Strong Aromatic C=C Bending

1240 Strong Aryl-O-C Asymmetric Stretch

1040 Strong C-O Stretch

| 750 - 690 | Strong | C-Cl Stretch and Aromatic C-H Bending |
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Interpretation of the IR Spectrum:

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching

vibrations of the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H

stretches of the aliphatic propoxy chain.

Aromatic C=C Bending: The strong peaks at 1600 and 1490 cm⁻¹ are indicative of the

carbon-carbon double bond stretching within the benzene ring.

Ether Linkage: The strong, prominent band at 1240 cm⁻¹ is characteristic of the asymmetric

C-O-C stretching of the aryl ether. The C-O stretch of the alkyl portion is observed around

1040 cm⁻¹.

C-Cl Stretch: The absorption in the 750-690 cm⁻¹ region can be attributed to the C-Cl

stretching vibration. This region also contains the out-of-plane C-H bending vibrations of the

monosubstituted benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry Data
Acquisition
The mass spectrum is obtained using a mass spectrometer, typically with electron ionization

(EI) as the ionization method. The sample is introduced into the instrument, vaporized, and

then bombarded with a high-energy electron beam. This causes the molecule to ionize and

fragment. The resulting positively charged ions are then separated based on their mass-to-

charge ratio (m/z) and detected.

Mass Spectral Data and Interpretation
The mass spectrum of (2-Chloropropoxy)benzene shows a molecular ion peak and several

characteristic fragment ions. [1]
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m/z Relative Intensity Assignment

170/172 Moderate [M]⁺ (Molecular Ion)

107 High [C₆H₅OCH₂]⁺

94 Base Peak
[C₆H₅OH]⁺ (Phenol radical

cation)

77 High [C₆H₅]⁺ (Phenyl cation)

| 63 | Moderate | [C₃H₄Cl]⁺ |

Interpretation of the Mass Spectrum:

Molecular Ion: The molecular ion peak appears at m/z 170, corresponding to the molecular

weight of (2-Chloropropoxy)benzene with the ³⁵Cl isotope. The presence of a smaller peak

at m/z 172 (the M+2 peak) in an approximate 3:1 ratio is characteristic of a molecule

containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

Major Fragmentation Pathways:

Loss of a chloromethyl radical (•CH₂Cl): A common fragmentation for ethers is cleavage of

the C-C bond beta to the oxygen, leading to the formation of a stable oxonium ion. In this

case, cleavage of the C7-C8 bond would lead to the fragment at m/z 107.

McLafferty Rearrangement: The base peak at m/z 94 is likely due to a McLafferty-type

rearrangement, where a gamma-hydrogen is transferred to the oxygen atom with

subsequent cleavage of the O-C7 bond to form the stable phenol radical cation.

Loss of the propoxy chain: Cleavage of the O-C1 bond can lead to the formation of the

phenyl cation at m/z 77.

Formation of the chloropropenyl cation: Cleavage of the O-C7 bond can also result in the

formation of the chloropropenyl cation at m/z 63.
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M+ (m/z 170/172)

m/z 107

- •CH(Cl)CH3

m/z 94

McLafferty Rearrangement

m/z 63

- •OC6H5

m/z 77

- OH
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (2-Chloropropoxy)benzene | C9H11ClO | CID 565152 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Spectroscopic Guide to (2-Chloropropoxy)benzene:
Elucidating Molecular Structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582726#spectral-data-for-2-chloropropoxy-
benzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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